Scientific Field: Biochemistry and Molecular Biology
Application Summary: Pomalidomide-conjugates are used for the development of protein degrader libraries. These libraries are essential in the study of protein degradation, a critical process in cellular function and health.
Methods of Application: The preparation of heterobifunctional pomalidomide-conjugates involves the synthesis of pomalidomide-linkers. The study found that secondary amines consistently afford greater yields than their primary counterparts, a trend that was exploited in the synthesis of several new pomalidomide homo-dimers .
Results: This method was further utilized to develop the first one-pot synthesis of JQ1-pomalidomide conjugates in yields up to 62% .
Scientific Field: Oncology
Application Summary: Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens. It is used in the treatment of relapsed refractory multiple myeloma (RRMM) patients .
Results: Pooled analysis showed an overall response rate (ORR) of 47.1% across all Pom regimens including both doublet and triplet regimens. With Pom-LoDex (Pomalidomide + Low dose dexamethasone), pooled ORR was found to be 35.7% and mean OS 14.37 months .
Scientific Field: Cell Biology
Application Summary: The fluorescence of pomalidomide can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates .
Methods of Application: This technique can be paired with endocytosis inhibitors to gain insight into potential mechanisms of candidates entering a target cell .
Results: The study showed that the fluorescence of pomalidomide can be used in high-throughput screening assays to rapidly assess cellular penetration of degrader candidates .
Application Summary: Pomalidomide has distinct anticancer, antiangiogenic and immunomodulatory properties and has demonstrated synergistic antiproliferative activity in combination regimens. It is used in the treatment of patients with dual-refractory disease (refractory to both bortezomib and lenalidomide) who have a poor prognosis with overall survival estimated to be less than one year .
Results: The aim of the study was to compare different Pomalidomide based regimens to identify the most effective regimen for relapsed refractory multiple myeloma (RRMM) patients .
Application Summary: Pomalidomide is the newest member of the IMiDs class of drugs, and in preclinical and clinical investigations, it has demonstrated an improved efficacy and toxicity profile in comparison to its sister compounds, lenalidomide and thalidomide .
Results: Recent clinical studies have demonstrated its activity in relapsed or refractory myeloma, particularly in lenalidomide and bortezomib-refractory patients .
Application Summary: Preclinical and clinical data suggest the promising clinical application of Pomalidomide in combination with bortezomib, dexamethasone and daratumumab for MM treatment .
Methods of Application: The study examined 26 preclinical and 11 clinical studies .
Results: The study suggests the promising clinical application of Pomalidomide in combination with bortezomib, dexamethasone and daratumumab for MM treatment .
Pomalidomide is a structural analog of thalidomide and lenalidomide, classified as an immunomodulatory agent. It is primarily utilized in the treatment of multiple myeloma, particularly in patients who have received prior therapies and demonstrated disease progression. The compound has a chemical formula of and a molecular weight of approximately 273.2441 g/mol. Pomalidomide is marketed under the brand name POMALYST and is known for its dual mechanism of action, which includes direct tumoricidal effects on multiple myeloma cells and immunomodulatory activities that enhance T-cell and natural killer cell responses .
The exact mechanism of action of pomalidomide is not fully understood, but it is believed to work through multiple pathways in the immune system []. Some proposed mechanisms include:
Additionally, pomalidomide can be linked to protein-targeting ligands through linker moieties, facilitating the development of novel therapeutic agents .
Pomalidomide exhibits significant biological activity, primarily through its immunomodulatory effects. It has been shown to:
The compound's activity is largely mediated through its interaction with cereblon, a protein that plays a crucial role in the drug's mechanism of action against cancer cells .
The synthesis of pomalidomide can be achieved through several methods:
Pomalidomide is primarily used in oncology for:
Research is ongoing into its use as a therapeutic agent for conditions such as autoimmune diseases and inflammatory disorders due to its ability to modulate immune responses .
Pomalidomide has been studied for its interactions with various drugs and biological systems:
Pomalidomide shares structural similarities with other compounds within the same class. Here are some notable comparisons:
Compound | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Thalidomide | Yes | Immunomodulatory | First in class; significant teratogenicity |
Lenalidomide | Yes | Immunomodulatory | Higher potency than thalidomide |
Apremilast | No | Phosphodiesterase 4 inhibitor | Different target; used for psoriasis |
Ixazomib | No | Proteasome inhibitor | Different mechanism; used for multiple myeloma |
Pomalidomide is unique due to its enhanced potency compared to thalidomide and lenalidomide, particularly in resistant multiple myeloma cases. Its specific interactions with cereblon also distinguish it from other immunomodulatory agents .
The core structure of pomalidomide combines phthalimide and glutarimide subunits, typically synthesized via condensation reactions. A widely used route involves 3-aminopiperidine-2,6-dione hydrochloride and 3-nitrophthalic anhydride in refluxing acetic acid, followed by catalytic hydrogenation to reduce the nitro group to an amine. Recent advancements include:
Table 1: Comparison of Coupling Methodologies
Method | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|
Traditional reflux | 4–24 h | 70–85 | Scalability |
Microwave | 10–30 min | 88–92 | Energy efficiency |
Solid-phase | 2–4 h | 62–81 | Conjugate compatibility |
Pomalidomide exists as a 1:1 racemic mixture of R- and S-enantiomers, which interconvert in plasma via enzymatic and non-enzymatic pathways. Resolution methods include:
Reduction of the nitro intermediate (4-nitrothalidomide) is critical for final product purity. Advances include:
Pomalidomide exhibits high-affinity binding to cereblon through specific structural determinants that distinguish it from other immunomodulatory imide drugs. The molecular structure of pomalidomide consists of a glutarimide ring linked to a phthalimide ring system, with a critical amino group substitution at position 4 of the isoindole ring that enhances its binding affinity to cereblon compared to thalidomide [1] [2] [3].
The binding affinity of pomalidomide to cereblon has been quantitatively determined with a dissociation constant (Kd) of approximately 157 nM, which is higher than thalidomide (~250 nM) and lenalidomide (~178 nM) [4]. This enhanced binding affinity is mediated by the glutarimide moiety, which serves as the primary pharmacophore and contributes the majority of interactions with the cereblon receptor [4]. The glutarimide ring establishes specific molecular contacts within the cereblon binding pocket, with the glutarimide carbonyls (C2, C6) and the intervening amide (N1) forming hydrogen bonds with cereblon residues His380 and Trp382, respectively [4].
The structural analysis reveals that the glutarimide ring's aliphatic face (C3, C4, and C5) maintains tight van der Waals contacts with a hydrophobic pocket lined by Trp382, Trp388, Trp402, and Phe404 [4]. The contact surface area between pomalidomide and the thalidomide binding domain spans approximately 450-500 Ų, indicating extensive molecular interactions that contribute to the stability of the drug-protein complex [4].
Critical structural features that determine cereblon binding affinity include the presence of two hydrogen bond donors and five hydrogen bond acceptors within the pomalidomide structure, along with a single rotatable bond that allows for optimal conformational fit within the binding pocket [1] [2]. The amino substitution at position 4 of the phthalimide ring creates additional binding interactions that are absent in thalidomide, contributing to the enhanced therapeutic potency of pomalidomide [4].
Pomalidomide demonstrates remarkable substrate specificity in promoting the degradation of zinc finger proteins through cereblon-dependent ubiquitin ligase modulation. The drug induces the formation of a ternary complex between cereblon, pomalidomide, and specific zinc finger proteins, leading to their polyubiquitination and subsequent proteasomal degradation [5] [6].
The zinc finger protein degradation profile reveals that pomalidomide preferentially targets proteins containing Cys2-His2 zinc finger domains with specific structural motifs. Primary therapeutic targets include IKZF1 (Ikaros) and IKZF3 (Aiolos), both of which exhibit high degradation potency with binding affinities in the 0.5-1.0 μM range to the cereblon-pomalidomide complex [5] [6]. These proteins are degraded through their ZF2 domains, which contain the minimal degron sequences necessary for cereblon recognition.
Additional zinc finger proteins targeted by pomalidomide include ZNF692 (ZF4 domain), ZFP91 (ZF4 domain), ZNF276 (ZF1 domain), ZNF653 (ZF3 domain), and ZNF827 (ZF2 domain), with moderate degradation potency and binding affinities ranging from 2-10 μM [5] [6]. The selectivity for these targets is determined by the presence of specific amino acid residues within the zinc finger domains, particularly a conserved glycine residue in the β-hairpin loop that packs against the phthalimide ring of pomalidomide [5] [7].
The substrate specificity is further defined by the requirement for specific amino acid combinations at positions equivalent to IKZF1 residues 146, 148, and 153. These positions interact directly with pomalidomide and cereblon, creating a binding interface that accommodates diverse zinc finger architectures while maintaining selectivity [5] [7]. The degradation efficiency is enhanced when zinc finger proteins contain adjacent zinc finger domains, as observed with IKZF1 where the ZF2-ZF3 construct demonstrates higher binding affinity than ZF2 alone [5].
Comparative analysis with other cereblon modulators reveals that pomalidomide exhibits distinct substrate specificity patterns. For instance, IKZF2 ZF2, which differs from IKZF3 ZF2 by a single amino acid substitution (Q147H), shows poor degradation by pomalidomide but efficient degradation by CC-220, demonstrating how minor structural changes in the modulator can alter substrate selectivity [5] [6].
Pomalidomide exerts potent anti-inflammatory effects through the transcriptional suppression of key inflammatory mediators, particularly tumor necrosis factor-alpha and interleukin-6. The suppression of these cytokines occurs through cereblon-dependent mechanisms that ultimately lead to the modulation of transcriptional regulatory networks in monocytes and macrophages [8] [9] [10].
The transcriptional inhibition of TNF-α by pomalidomide demonstrates remarkable potency, with studies showing that pomalidomide is the most effective among immunomodulatory imide drugs in suppressing TNF-α production [9]. In lipopolysaccharide-stimulated macrophage cell lines, pomalidomide exhibits an AC50 for TNF-α inhibition of approximately 73 μM, which is significantly lower than lenalidomide (155 μM) and thalidomide (484 μM) [11]. The maximum inhibitory effect (Emax) of pomalidomide occurs at 219 μM, substantially lower than the concentrations required for lenalidomide (772 μM) and thalidomide (968 μM) [11].
The mechanism of TNF-α suppression involves cereblon-dependent disruption of transcriptional activation pathways. Studies utilizing cereblon knockdown approaches have demonstrated that the inhibitory effects of pomalidomide on TNF-α production are impaired upon cereblon silencing, indicating that cereblon is essential for this anti-inflammatory activity [9]. The suppression occurs at the transcriptional level, with pomalidomide preventing the lipopolysaccharide-induced upregulation of TNF-α mRNA expression in monocytic cell lines [9] [10].
Similarly, pomalidomide demonstrates potent suppression of IL-6 production through transcriptional mechanisms. The drug significantly reduces IL-6 mRNA expression and protein secretion in peripheral blood mononuclear cells and bone marrow mononuclear cells from multiple myeloma patients [12]. The suppression of IL-6 is particularly relevant in the context of multiple myeloma, where IL-6 serves as a critical growth and survival factor for malignant plasma cells [8] [12].
The transcriptional suppression of both TNF-α and IL-6 occurs through the modulation of nuclear factor-kappa B signaling pathways. Pomalidomide inhibits the nuclear translocation and DNA binding activity of NF-κB subunits, thereby preventing the transcriptional activation of these inflammatory cytokines [8] [10]. This mechanism is further supported by the observation that pomalidomide treatment leads to decreased nuclear accumulation of p65 and reduced NF-κB-mediated transcriptional activity [8].
Pomalidomide exhibits distinct mechanisms of cyclooxygenase-2 inhibition that vary depending on the cellular context and stimulatory conditions. The drug primarily targets COX-2 at the transcriptional level, although the specific mechanisms differ between inflammatory and angiogenic contexts [11] [13] [10].
In inflammatory response cells, particularly macrophages and monocytes, pomalidomide demonstrates potent transcriptional inhibition of COX-2 gene expression. Studies using lipopolysaccharide-stimulated RAW 264.7 macrophage cells show that pomalidomide significantly reduces COX-2 mRNA expression in a dose-dependent manner [11] [14]. The transcriptional suppression occurs through the inhibition of key transcriptional regulatory elements within the COX-2 promoter, including the cyclic adenosine monophosphate response element (CRE) and nuclear factor-kappa B binding sites [15] [13].
The mechanism of transcriptional inhibition involves the disruption of transcription factor binding to COX-2 promoter elements. Pomalidomide interferes with the binding of activator protein-1 (AP-1) complexes, nuclear factor-kappa B, and CCAAT/enhancer-binding protein beta (C/EBPβ) to their respective binding sites within the COX-2 promoter [15] [13]. This interference results in reduced recruitment of transcriptional coactivators such as p300 and CBP, ultimately leading to decreased COX-2 gene transcription [15].
In contrast to its effects in inflammatory cells, pomalidomide demonstrates cell-type-specific differences in COX-2 inhibition. In human umbilical vein endothelial cells stimulated with vascular endothelial growth factor-A, pomalidomide shows no significant effect on COX-2 expression, despite its potent anti-inflammatory effects in macrophages at similar concentrations [11] [14]. This selective activity suggests that pomalidomide targets inflammatory cells specifically while sparing endothelial cells from COX-2 inhibition during angiogenic stimulation [11].
The clinical relevance of COX-2 inhibition by pomalidomide is underscored by studies showing that high COX-2 expression levels in multiple myeloma patients are associated with poor disease outcomes [13]. The transcriptional suppression of COX-2 by pomalidomide results in reduced prostaglandin production, particularly prostaglandin E2, which contributes to the anti-inflammatory and anti-tumor effects of the drug [13] [10].
Post-translational regulation of COX-2 by pomalidomide appears to be minimal compared to its transcriptional effects. The drug does not significantly affect COX-2 protein stability or enzymatic activity through direct protein-protein interactions [11] [14]. Instead, the primary mechanism involves the prevention of COX-2 protein synthesis through transcriptional suppression, leading to reduced steady-state levels of COX-2 protein in target cells [13] [10].
Pomalidomide demonstrates significant antiangiogenic activity through multiple mechanisms that collectively interfere with vascular endothelial growth factor pathway signaling within tumor microenvironments. The drug exerts its antiangiogenic effects through both direct and indirect mechanisms that target various components of the angiogenic cascade [16] [17] [12].
The primary mechanism of VEGF pathway interference involves the transcriptional suppression of VEGF expression in tumor cells and stromal cells within the tumor microenvironment. Pomalidomide treatment results in decreased VEGF mRNA levels and reduced protein secretion, with IC50 values ranging from 0.1-1.0 μM for VEGF expression inhibition [17] [12]. This transcriptional suppression occurs through the modulation of hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathways, which are critical regulators of VEGF expression under hypoxic conditions [17].
The interference with VEGF-A/VEGFR-2 signaling represents a crucial antiangiogenic mechanism of pomalidomide. The drug disrupts the binding of VEGF-A to its cognate receptor VEGFR-2, leading to reduced activation of downstream signaling pathways including phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) and mitogen-activated protein kinase (MAPK) cascades [18] [19]. This receptor signaling interference occurs with IC50 values in the 0.5-2.0 μM range, demonstrating high potency for this antiangiogenic effect [18].
Pomalidomide also targets endothelial cell migration and adhesion processes that are essential for angiogenesis. The drug inhibits endothelial cell motility through the disruption of actin cytoskeleton organization and the interference with cell adhesion molecule expression [12] [17]. Studies using human umbilical vein endothelial cells demonstrate that pomalidomide significantly reduces cell migration in response to angiogenic stimuli, with IC50 values ranging from 1.0-5.0 μM [12].
The inhibition of microvessel formation represents another critical antiangiogenic mechanism of pomalidomide. In human umbilical artery explant models, pomalidomide causes significant dose-dependent inhibition of microvessel formation, with IC50 values in the 0.5-2.0 μM range [12] [17]. This effect is mediated through the disruption of endothelial tube formation and the interference with vascular morphogenesis processes [12].
The antiangiogenic effects of pomalidomide extend to the modulation of vascular permeability and the promotion of vascular normalization within tumor tissues. The drug enhances barrier function of existing vessels while reducing abnormal vascular permeability, leading to improved drug delivery and therapeutic efficacy [19] [18]. This vascular normalization effect occurs with IC50 values in the 0.1-1.0 μM range, indicating high potency for this mechanism [18].
Pomalidomide exhibits potent immunomodulatory effects through the activation of natural killer cells and the enhancement of T-cell costimulatory signaling pathways. These effects contribute significantly to the anti-tumor efficacy of pomalidomide through the enhancement of immune-mediated cytotoxicity [20] [21] [22].
Natural killer cell activation by pomalidomide occurs through multiple mechanisms that collectively enhance NK cell proliferation, activation, and cytotoxic function. Treatment with pomalidomide leads to a 2.0-3.0 fold increase in NK cell proliferation as measured by Ki67 expression, with peak effects occurring between 7-15 days after treatment initiation [20] [21]. The proliferative response demonstrates clear dose dependency and correlates with clinical response in patients with multiple myeloma [20] [21].
The activation of natural killer cells is evidenced by increased expression of activation markers including CD16, CD56, and NKG2D on NK cell surfaces [21] [22]. Pomalidomide treatment results in a 1.5-2.0 fold increase in the expression of these activation markers, with effects persisting throughout treatment cycles [21] [22]. The enhanced expression of these markers correlates with improved NK cell recognition and targeting of tumor cells [21].
Pomalidomide significantly enhances NK cell-mediated cytotoxicity through mechanisms that involve both direct NK cell activation and the modulation of tumor cell surface markers. The drug increases NK cell cytotoxicity by 2.0-4.0 fold against tumor cell targets, with particularly pronounced effects against multiple myeloma cells [23] [21]. This enhanced cytotoxicity occurs through increased expression of cytolytic granules containing granzyme B and perforin [21] [22].
The enhancement of antibody-dependent cellular cytotoxicity represents another crucial mechanism of NK cell activation by pomalidomide. The drug increases ADCC activity by 2.0-3.0 fold when combined with therapeutic antibodies, leading to improved targeting and elimination of tumor cells [20] [21]. This effect is particularly relevant in combination therapies where pomalidomide is used with monoclonal antibodies such as daratumumab [20].
T-cell costimulatory signaling enhancement by pomalidomide occurs through multiple pathways that collectively improve T-cell activation, proliferation, and effector function. The drug increases CD4+ T cell proliferation by 1.5-2.0 fold and CD8+ T cell proliferation by 2.0-3.0 fold, with effects becoming apparent within 7-15 days of treatment initiation [20] [21] [22]. The proliferative response is more pronounced in CD8+ T cells compared to CD4+ T cells, suggesting preferential activation of cytotoxic T lymphocytes [20].
The activation of T cells by pomalidomide is demonstrated by increased expression of HLA-DR activation markers on both CD4+ and CD8+ T cell populations. Treatment leads to a 1.4-1.8 fold increase in HLA-DR expression on CD4+ T cells and a 1.2-1.5 fold increase on CD8+ T cells [20] [21]. These activation changes correlate strongly with clinical response and demonstrate the immunomodulatory potential of pomalidomide therapy [20] [21].
Pomalidomide promotes the expansion of memory T cell populations while reducing naive T cell frequencies, leading to a shift toward more functionally mature T cell phenotypes. The drug increases memory T cell (CD45RO+) populations by 1.5-2.5 fold over 14-28 days of treatment, while simultaneously reducing naive T cell (CD45RA+) populations by 0.3-0.5 fold [20] [21] [22]. This phenotypic shift is associated with enhanced anti-tumor immune responses and improved clinical outcomes [20] [21].
The enhancement of T-cell costimulatory molecule expression represents a critical mechanism by which pomalidomide augments T-cell function. The drug increases the expression of costimulatory molecules including CD28, inducible costimulator (ICOS), and inducible costimulator ligand (ICOSL) by 1.3-1.7 fold [12] [23]. This enhanced costimulatory signaling leads to improved T-cell activation and proliferation in response to antigenic stimulation [12] [23].
Acute Toxic;Irritant;Health Hazard